

MS-PPOH (CAS 206052-02-0): A Technical Guide to its Research Applications

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Compound of Interest

Compound Name: MS-PPOH

Cat. No.: B038942

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Abstract

MS-PPOH, with the CAS number 206052-02-0, is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. Its chemical name is N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide. This technical guide provides an in-depth overview of the core research applications of **MS-PPOH**, focusing on its role in cardiovascular and renal research, and exploring its potential in cancer and inflammation studies. Detailed experimental protocols, quantitative data, and visualizations of associated signaling pathways are presented to facilitate its use in a laboratory setting.

Chemical and Physical Properties

Property	Value
CAS Number	206052-02-0
Molecular Formula	C ₁₆ H ₂₁ NO ₄ S
Molecular Weight	323.4 g/mol
Purity	≥98%
Appearance	Crystalline solid
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 25 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml

Mechanism of Action

MS-PPOH is a selective inhibitor of the epoxxygenation reactions catalyzed by specific CYP450 isozymes. It primarily targets the conversion of arachidonic acid to epoxyeicosatrienoic acids (EETs).

Enzyme Inhibition Data

Target Enzyme	Inhibitory Action	IC ₅₀ Value	Reference
CYP4A2/CYP4A3	Inhibition of arachidonate 11,12-epoxide formation	13 μM	[1]
CYP2C8	Inhibition of epoxxygenase activity	15 μM	
CYP2C9	Inhibition of epoxxygenase activity	11 μM	
CYP4A1	No effect on 20-HETE formation	-	[1]

Research Applications

The primary research applications of **MS-PPOH** are in the fields of cardiovascular and renal physiology. Emerging research also suggests its potential utility in cancer and inflammation studies.

Cardiovascular Research

MS-PPOH is utilized to investigate the role of CYP epoxygenase-derived EETs in cardiovascular function and disease.

- **Regulation of Vascular Tone:** Studies have employed **MS-PPOH** to elucidate the contribution of EETs to vasodilation and blood pressure regulation.
- **Cardiac Ischemia-Reperfusion Injury:** Research has explored the effects of inhibiting EET production with **MS-PPOH** in models of heart attack to understand the role of these lipids in cardioprotection. One study in rats, however, found that **MS-PPOH** did not reduce infarct size when administered before ischemia or reperfusion.
- **Antiarrhythmic Potential:** The role of the CYP epoxygenase pathway in cardiac electrophysiology is an area of investigation, with some studies exploring compounds that modulate this pathway as potential antiarrhythmic agents.

Renal Research

In the kidneys, **MS-PPOH** is a valuable tool for studying the function of the CYP epoxygenase pathway in renal hemodynamics and kidney injury.

- **Renal Autoregulation:** **MS-PPOH** has been used to demonstrate the involvement of EETs in the autoregulation of renal blood flow and glomerular filtration rate.
- **Acute Kidney Injury (AKI):** Research has implicated epoxide metabolites of arachidonic acid in the pathophysiology of AKI, with studies suggesting a link to GSK3 β signaling. **MS-PPOH** can be used to modulate this pathway and study its effects on kidney function following injury.

Cancer Research (Potential Application)

While direct studies with **MS-PPOH** are limited, research on other CYP epoxygenase inhibitors suggests its potential in cancer research. Overexpression of CYP epoxygenases has been

linked to tumor growth and metastasis.

- Inhibition of Metastasis: By inhibiting EET production, **MS-PPOH** could potentially be used to study the role of this pathway in cancer cell migration, invasion, and adhesion.

Inflammation Research (Potential Application)

The CYP epoxygenase pathway and its lipid mediators play a role in the resolution of inflammation.

- Modulation of Inflammatory Response: **MS-PPOH** could be used to investigate how the inhibition of EET synthesis affects the recruitment and activity of immune cells during an inflammatory response.

Key Experimental Protocols

In Vivo Administration in a Rat Model of Myocardial Infarction

This protocol is based on a study investigating the effect of **MS-PPOH** on infarct size.

- Animal Model: Male Sprague-Dawley rats.
- Compound Preparation: Dissolve **MS-PPOH** in a suitable vehicle (e.g., DMSO, followed by dilution in saline). The final concentration should allow for an administration volume of approximately 1 ml/kg.
- Administration: Administer a dose of 3 mg/kg of **MS-PPOH** via intraperitoneal (IP) or intravenous (IV) injection. The timing of administration can be varied relative to the ischemic event (e.g., 10 minutes prior to ischemia or 5 minutes prior to reperfusion).
- Ischemia-Reperfusion Model: Induce myocardial ischemia by ligating a coronary artery for 30 minutes, followed by 2 hours of reperfusion.
- Analysis: At the end of the reperfusion period, excise the heart and measure the infarct size using techniques such as TTC staining.

In Vitro Cell-Based Assays for Cancer Research (Hypothetical Protocol)

This protocol is adapted from studies using other CYP epoxygenase inhibitors to investigate cancer cell metastasis.

- Cell Lines: Human cancer cell lines known to express CYP epoxygenases (e.g., breast cancer, lung cancer cell lines).
- Treatment: Treat cells with varying concentrations of **MS-PPOH** (e.g., 1-50 μ M) dissolved in a suitable solvent like DMSO. Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically <0.1%).
- Transwell Migration Assay:
 - Seed cancer cells in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium.
 - Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
 - Add **MS-PPOH** to the upper chamber.
 - Incubate for a suitable period (e.g., 24 hours).
 - Fix and stain the cells that have migrated to the lower surface of the membrane and quantify them.
- Invasion Assay: Similar to the migration assay, but the Transwell membrane is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.
- Adhesion Assay:
 - Coat microplate wells with extracellular matrix proteins (e.g., fibronectin).
 - Seed pre-treated (with **MS-PPOH**) cancer cells into the wells.
 - Allow cells to adhere for a short period (e.g., 1-2 hours).

- Wash away non-adherent cells.
- Quantify the number of adherent cells.

Murine Peritonitis Model for Inflammation Research (Hypothetical Protocol)

This protocol is based on a study using a different CYP epoxygenase inhibitor to study inflammation resolution.

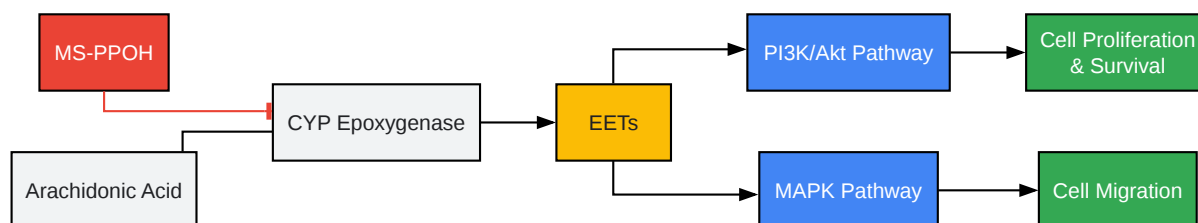
- Animal Model: C57BL/6 mice.
- Induction of Peritonitis: Induce sterile peritonitis by intraperitoneal injection of zymosan A (1 mg/ml in saline).
- **MS-PPOH** Administration: Administer **MS-PPOH** (e.g., 10-30 mg/kg, i.p.) at a specific time point during the inflammatory response (e.g., 24 hours post-zymosan injection) to study its effect on the resolution phase.
- Analysis:
 - At various time points after **MS-PPOH** administration, perform peritoneal lavage to collect immune cells.
 - Use flow cytometry to identify and quantify different immune cell populations (e.g., neutrophils, monocytes, macrophages).
 - Analyze the expression of inflammatory markers in the collected cells or peritoneal fluid using techniques like qPCR or ELISA.

Signaling Pathways Modulated by MS-PPOH

MS-PPOH, by inhibiting CYP epoxygenases and thus the production of EETs, can modulate several downstream signaling pathways.

PI3K/Akt and MAPK Signaling Pathways

In the context of cancer, EETs have been shown to activate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell proliferation, survival, and migration. By inhibiting EET synthesis, **MS-PPOH** is expected to downregulate these pathways.

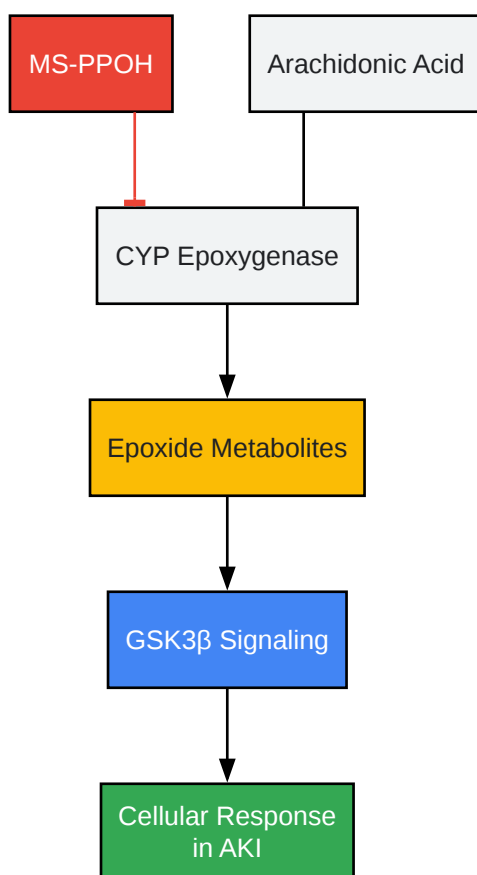


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MS-PPOH inhibits CYP epoxygenase, reducing EETs and downstream PI3K/Akt and MAPK signaling.

GSK3 β Signaling Pathway

In acute kidney injury, epoxide metabolites of arachidonic acid have been shown to be involved in signaling pathways that include Glycogen Synthase Kinase 3 Beta (GSK3 β). The precise nature of this interaction and how **MS-PPOH** might influence it is an active area of research.

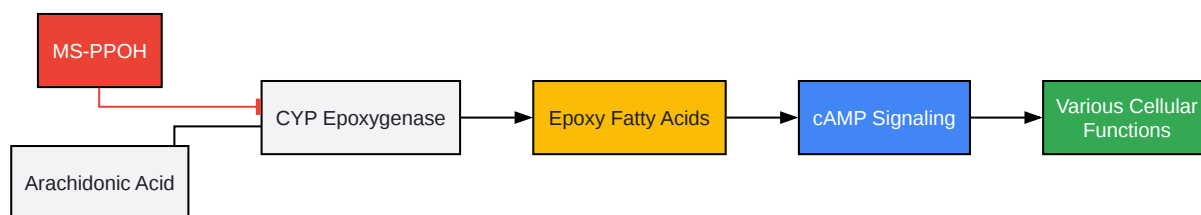


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MS-PPOH may modulate GSK3β signaling in AKI by altering epoxide metabolite levels.

cAMP Signaling Pathway

There is evidence to suggest that the epoxy fatty acid pathway can enhance cyclic AMP (cAMP) signaling. **MS-PPOH** can be used to investigate the specifics of this interaction.



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References

- 1. Cytochrome p450 epoxygenase promotes human cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
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